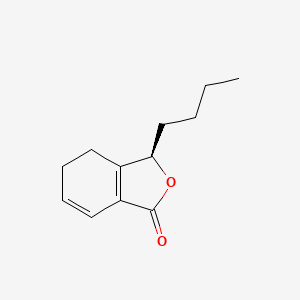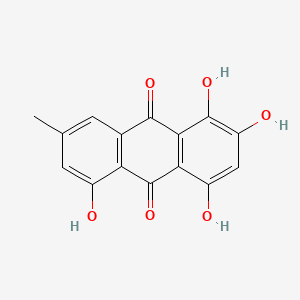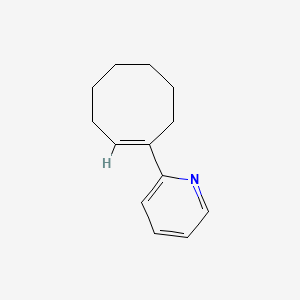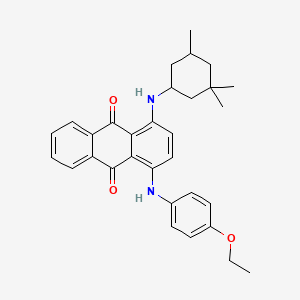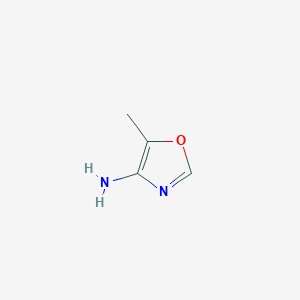
5-Methyloxazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyloxazol-4-amine is a heterocyclic organic compound with the molecular formula C4H6N2O. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyloxazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole. This intermediate can then be further modified to produce this compound .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step processes that ensure high yield and purity. These methods may include the use of microwave irradiation to accelerate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyloxazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of halogenating agents and catalysts.
Major Products Formed: The major products formed from these reactions include various substituted oxazoles and amines, which have applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
5-Methyloxazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of polymers, catalysts, and other functional materials
Mecanismo De Acción
The mechanism of action of 5-Methyloxazol-4-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The pathways involved often include binding to active sites of enzymes, leading to changes in their activity and subsequent biological effects .
Comparación Con Compuestos Similares
Oxazole: A parent compound with a similar five-membered ring structure.
Isoxazole: Another heterocyclic compound with an oxygen and nitrogen atom in the ring.
Thiazole: Contains sulfur instead of oxygen in the ring.
Uniqueness: 5-Methyloxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and amine group at the 4-position make it particularly versatile in various synthetic and biological applications .
Propiedades
Fórmula molecular |
C4H6N2O |
|---|---|
Peso molecular |
98.10 g/mol |
Nombre IUPAC |
5-methyl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C4H6N2O/c1-3-4(5)6-2-7-3/h2H,5H2,1H3 |
Clave InChI |
NZOYZYHMHMREMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CO1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


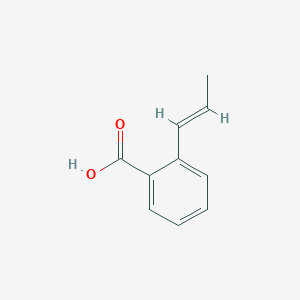
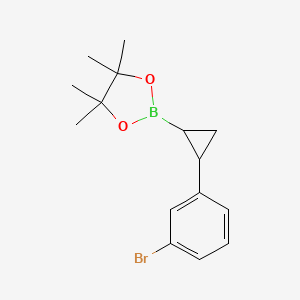
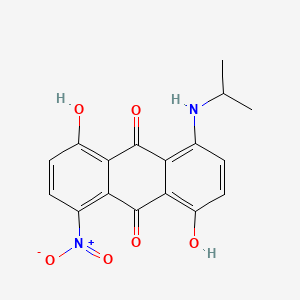
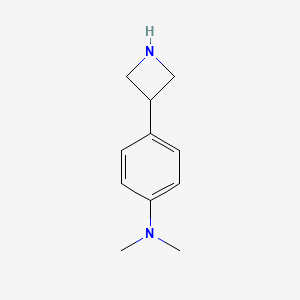
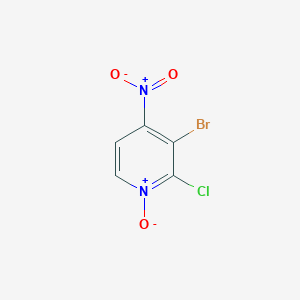
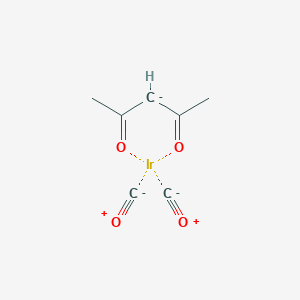

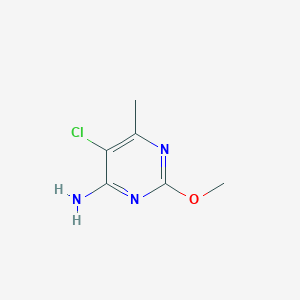
![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)
